Bienvenue dans la boutique en ligne BenchChem!

Phenindamine-d3 Hydrochloride

LC-MS/MS quantification isotope dilution mass spectrometry deuterated internal standard

Phenindamine-d3 Hydrochloride (CAS 1346603-22-2) is the recommended SIL internal standard for LC-MS/MS or GC-MS quantitation of Phenindamine. The trideuteromethyl (–CD3) label provides a clean +3 Da mass shift on a non-exchangeable position, eliminating isotopic cross-talk while ensuring co-elution and identical ionization. Unlike unlabeled Phenindamine or structural analog IS, it independently corrects for extraction losses and matrix suppression—critical for FDA/EMA-compliant bioanalytical method validation. Use for ANDA bioequivalence studies, forensic toxicology, or metabolite tracing. ≥98% purity; not for therapeutic use.

Molecular Formula C19H20ClN
Molecular Weight 300.8 g/mol
CAS No. 1346603-22-2
Cat. No. B583601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenindamine-d3 Hydrochloride
CAS1346603-22-2
Synonyms2,3,4,9-Tetrahydro-2-(methyl-d3)-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride;  1,2,3,4-Tetrahydro-2-(methyl-d3)-9-phenyl-2-azafluorene Hydrochloride;  2-(Methyl-d3)-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride;  Nu 1504-d3;  Thephorin-d3 H
Molecular FormulaC19H20ClN
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl
InChIInChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H/i1D3;
InChIKeyQOBFRYKYYDPOEC-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenindamine-d3 Hydrochloride (CAS 1346603-22-2): Deuterated Internal Standard for Precise Antihistamine Bioanalysis


Phenindamine-d3 Hydrochloride is a stable isotope-labeled analog of the first-generation H1 antihistamine Phenindamine, in which the N-methyl group (–CH3) is replaced by a trideuteromethyl group (–CD3) [1]. The parent compound, Phenindamine (CAS 82-88-2, free base MW 261.36 Da; HCl salt CAS 5503-08-2, MW 297.8 Da), is a tetracyclic antihistamine closely related to cyproheptadine, developed by Hoffman-La Roche in the late 1940s [2]. The deuterated hydrochloride salt (C19H17D3ClN, MW 300.84) carries a +3 Da mass shift relative to the unlabeled hydrochloride, positioning it specifically as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) quantification of Phenindamine in biological matrices [1]. Unlike the therapeutic tartrate salt (CAS 569-59-5), Phenindamine-d3 Hydrochloride is not intended for pharmacological use but is manufactured exclusively as an analytical reference material for isotope dilution mass spectrometry workflows [1].

Why Unlabeled Phenindamine or Alternative Salts Cannot Substitute for Phenindamine-d3 Hydrochloride in Quantitative MS Assays


Quantitative bioanalytical methods relying on LC-MS/MS or GC-MS detection require internal standards that co-elute with the target analyte and exhibit near-identical ionization efficiency, yet produce a distinct mass spectral signal . Unlabeled Phenindamine (free base or HCl salt) is analytically identical to the endogenous analyte, providing zero mass differentiation and rendering it useless as an internal standard in isotope dilution protocols . Structural analogs such as Cyproheptadine, though closely related pharmacologically to Phenindamine, display divergent chromatographic retention, extraction recovery, and matrix effect behavior—factors that the scientific literature has repeatedly shown to produce inferior assay accuracy and precision compared to stable isotope-labeled (SIL) internal standards [1]. Alternative deuterated antihistamine standards (e.g., Diphenhydramine-d6, Cyproheptadine-d3) are calibrated for entirely different analytes and cannot correct for Phenindamine-specific extraction losses or ionization suppression . Furthermore, deuterated internal standards bearing fewer than three deuterium atoms (d1 or d2 forms) risk isotopic cross-talk with the analyte's natural abundance M+1 and M+2 envelope, and may fail to meet the ≥3 Da minimum mass difference criterion established for reliable small-molecule LC-MS quantification [2][3]. Phenindamine-d3 Hydrochloride, with its +3 Da mass shift from the trideuteromethyl label on a chemically non-exchangeable carbon position, uniquely satisfies all of these selection criteria for Phenindamine-targeted quantitative assays .

Quantitative Differentiation Evidence: Phenindamine-d3 Hydrochloride vs. Unlabeled Phenindamine Salts and Structural Analog Internal Standards


Mass Spectrometric Differentiation: +3 Da Mass Shift vs. Unlabeled Phenindamine Hydrochloride

Phenindamine-d3 Hydrochloride (exact monoisotopic mass ~300.15 Da) provides a +3.02 Da mass shift relative to unlabeled Phenindamine Hydrochloride (exact mass 297.1284 Da, CAS 5503-08-2) [1][2]. This +3 Da difference satisfies the widely accepted minimum criterion of ≥3 mass units for deuterated internal standards used with small-molecule analytes (<1,000 Da), ensuring baseline mass spectrometric resolution from the analyte's natural isotopic envelope without spectral overlap . In contrast, unlabeled Phenindamine HCl produces an identical mass spectrum to the target analyte, providing zero differential signal, while a hypothetical d1 or d2 analog would generate only +1 or +2 Da shifts, risking cross-contribution from the analyte's natural abundance [M+1] and [M+2] isotopic peaks [3]. Structural analog internal standards such as Cyproheptadine (MW 287.39, free base) differ both in molecular weight and chemical structure, producing distinct chromatographic retention times and extraction recoveries that degrade assay precision relative to a co-eluting SIL-IS .

LC-MS/MS quantification isotope dilution mass spectrometry deuterated internal standard

Deuterium Label Stability: Non-Exchangeable –CD3 Placement vs. Labile Deuterium Labels

The three deuterium atoms in Phenindamine-d3 are covalently bound to the N-methyl carbon of the tetrahydropyridine ring, forming a trideuteromethyl (–CD3) substituent [1]. This carbon-bound labeling position is classified as chemically non-exchangeable because the C–D bond does not undergo proton-deuterium exchange with protic solvents (water, methanol) or biological matrix components (plasma, urine) under standard analytical conditions . This contrasts sharply with deuterium labels placed on heteroatoms (e.g., –ND2, –OD) or at positions alpha to carbonyl groups, which are susceptible to rapid H/D back-exchange in aqueous mobile phases, leading to time-dependent loss of isotopic enrichment and compromised quantification accuracy . While alternative isotopologues labeled with 13C or 15N provide even greater exchange stability, deuterium labeling remains the predominant commercial approach due to substantially lower synthetic cost; the key procurement criterion is that the label occupies a non-labile position, as fulfilled by the –CD3 configuration in Phenindamine-d3 .

deuterium exchange stability SIL-IS design LC-MS method robustness

Extensive First-Pass Metabolism of Phenindamine Necessitating Stable Isotope-Labeled Internal Standardization

Phenindamine undergoes extensive metabolism in vivo: less than 12% of the total orally administered dose is recoverable as unchanged parent drug in urine and feces combined within 24 hours post-dose [1]. The compound is rapidly absorbed from the gastrointestinal tract, rapidly leaves the blood, and concentrates in tissues including lungs, liver, kidneys, and brain [1]. This high metabolic clearance creates a bioanalytical challenge: the low circulating concentrations of intact Phenindamine require highly sensitive and accurate quantification methods. Isotope dilution with a co-eluting SIL internal standard such as Phenindamine-d3 corrects for analyte losses during sample extraction, derivatization, and ionization—losses that a structural analog IS cannot fully compensate for due to differential partitioning and ionization efficiency [2]. By contrast, simply spiking unlabeled Phenindamine as a 'surrogate IS' provides no mass spectral differentiation and is analytically invalid for MS-based detection [2].

drug metabolism bioanalytical method validation pharmacokinetics

H1 Receptor Binding Affinity Preservation in the Deuterated Analog vs. Pharmacologically Distinct Structural Analogs

Phenindamine (unlabeled) exhibits a pKi of 8.2 (Ki ≈ 6.3 nM) at the guinea pig histamine H1 receptor and a pKi of 7.7 (Ki ≈ 20 nM) at the rat H1 receptor, as curated in the ChEMBL and PDSP Ki databases [1]. Deuterium substitution at the N-methyl position is not expected to alter receptor binding affinity because the –CD3 group is isotopically distinct but sterically and electronically nearly identical to –CH3; this principle of preserved bioactivity in deuterated analogs is a foundational assumption of isotope dilution bioanalysis . This is critical for applications where Phenindamine-d3 is used not only as a quantitative IS but also as a tracer in receptor occupancy or target engagement studies. In contrast, the structurally related H1 antagonist Cyproheptadine (pKi 8.8 at guinea pig H1) [1] has additional potent antiserotonergic (5-HT2A) activity that Phenindamine lacks, making Cyproheptadine-d3 unsuitable as a surrogate IS for Phenindamine-specific assays where pharmacodynamic selectivity matters [1]. Triprolidine, another semi-rigid H1 antagonist used in the same pharmacophoric modeling studies as Phenindamine, similarly differs in selectivity profile [2].

histamine H1 receptor binding affinity receptor occupancy

In Vivo Antihistaminic Potency Benchmarking and Commercial Purity Specification vs. Unlabeled Phenindamine Salts

In a standardized rat foot pad assay for antiperspirant efficacy, Phenindamine demonstrated an ED50 of 3.02 µg base/pad, placing it as the most potent among five tested H1 blockers in this model: Phenindamine (3.02) < Chlorpheniramine (3.12) < Diphenhydramine (3.25) < Tripelennamine (4.91) ≪ Pyrilamine (13.03) [1]. This potency ranking establishes the parent compound's pharmacological relevance and, by extension, the value of its deuterated analog as a tracer in studies where biological activity must be correlated with drug concentration. Commercially, Phenindamine-d3 Hydrochloride is supplied at ≥98% purity (chromatographic) [2], meeting the industry benchmark for SIL-IS products where isotopic enrichment of ≥98% is standard to minimize unlabeled analyte interference [3]. Procurement pricing from Toronto Research Chemicals (TRC) lists Phenindamine-d3 Hydrochloride at $196.00 per 1 mg and $1,533.00 per 10 mg [4], representing a premium over unlabeled Phenindamine Hydrochloride (e.g., $140.00 per 50 mg from alternative suppliers [5]), consistent with the added synthetic complexity of deuterium incorporation via labeled methylating agents. The Phenindamine-d3 HCl salt is recommended for storage at 2–8°C, protected from air and light, with solubility in chloroform, dichloromethane, and DMSO [2].

antiperspirant ED50 commercial purity procurement specification

High-Impact Application Scenarios for Phenindamine-d3 Hydrochloride in Bioanalytical and Pharmaceutical Research


LC-MS/MS Quantification of Phenindamine in Pharmacokinetic and Bioequivalence Studies

Phenindamine-d3 Hydrochloride serves as the optimal SIL internal standard for quantifying Phenindamine in human or animal plasma following oral administration. Given that <12% of the parent drug is recovered unchanged in excreta [1], plasma concentrations are expected to be low and variable, demanding the matrix-effect-correcting capability that only a co-eluting deuterated IS can provide. The +3 Da mass shift ensures unambiguous MRM transition selection without isotopic cross-talk from the analyte's natural abundance envelope, while the non-exchangeable –CD3 label maintains consistent IS concentration throughout sample preparation, chromatography, and ionization . This application is directly relevant to ANDA submissions requiring robust bioanalytical method validation per FDA/EMA guidance.

GC-MS Toxicological Screening and Forensic Identification of Alkylamine Antihistamines

In forensic toxicology and clinical toxicology laboratories, GC-MS screening methods have been established for the identification and differentiation of alkylamine antihistamines including Phenindamine in urine samples [2]. Phenindamine-d3 Hydrochloride can be employed as an isotope dilution internal standard in these workflows to enable confident quantification of Phenindamine in post-mortem or clinical specimens. The GC retention index (OV-101 column) and reference mass spectra for Phenindamine are documented in the peer-reviewed literature, providing a validated chromatographic framework into which the deuterated IS can be integrated [2]. Its use is especially warranted in cases where legal defensibility of quantitative results is required.

Metabolite Identification and Drug Metabolism Studies Using Stable Isotope Tracing

Phenindamine undergoes extensive metabolism, with phenolic and N-desmethyl metabolites identified in urine [1][2]. Phenindamine-d3 Hydrochloride, bearing the trideuteromethyl label on the nitrogen, enables differential mass spectrometric tracking of N-demethylation pathways: loss of the –CD3 group yields a metabolite with a mass defect distinguishable from the unlabeled N-desmethyl metabolite, facilitating simultaneous quantification of both labeled and endogenous species in tracer studies. This approach is particularly valuable for in vitro microsomal or hepatocyte incubation experiments designed to characterize CYP450 isoforms responsible for Phenindamine clearance [1].

Pharmaceutical Impurity Profiling and Reference Standard Qualification

Phenindamine-d3 Hydrochloride is cataloged alongside Phenindamine API and its pharmacopeial impurities by reference standard suppliers [3]. In pharmaceutical quality control (QC) and method validation laboratories, the deuterated compound can serve as an internal standard for LC-MS impurity profiling assays, enabling accurate quantification of Phenindamine-related substances at trace levels in drug substance or drug product batches. The ≥98% purity specification [4] meets the acceptance criteria for a reference standard used in validated analytical procedures, supporting ANDA/NDA regulatory submissions and stability studies.

Quote Request

Request a Quote for Phenindamine-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.